
4-(Methoxymethyl)benzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)benzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound has a methoxymethyl group (-CH₂OCH₃) attached to the benzene ring, which influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methoxymethyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(methoxymethyl)aniline. The process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C) . The reaction can be summarized as follows:
4-(Methoxymethyl)aniline+NaNO2+HCl→4-(Methoxymethyl)benzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reactants, and reaction time to prevent decomposition and side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt.
Substitution by Hydroxides: Heating the diazonium salt with water.
Coupling Reactions: Reacting the diazonium salt with phenol in an alkaline medium.
Major Products
Aryl Halides: Formed by substitution reactions with halides.
Phenols: Formed by substitution reactions with hydroxides.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)benzene-1-diazonium chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved include:
Formation of Aryl Radicals: In the presence of copper catalysts, the diazonium ion can form aryl radicals, which then react with nucleophiles.
Electrophilic Substitution: The diazonium ion can directly react with nucleophiles, such as phenoxide ions, to form azo compounds.
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium Chloride: Lacks the methoxymethyl group, making it less reactive in certain coupling reactions.
4-Methylbenzenediazonium Chloride: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
Uniqueness
4-(Methoxymethyl)benzene-1-diazonium chloride is unique due to the presence of the methoxymethyl group, which enhances its reactivity in certain chemical reactions and broadens its range of applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
112177-80-7 |
|---|---|
Fórmula molecular |
C8H9ClN2O |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
4-(methoxymethyl)benzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2O.ClH/c1-11-6-7-2-4-8(10-9)5-3-7;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CIDDJDYZBPVLAM-UHFFFAOYSA-M |
SMILES canónico |
COCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



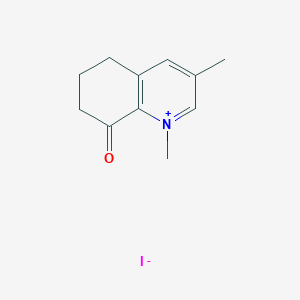
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

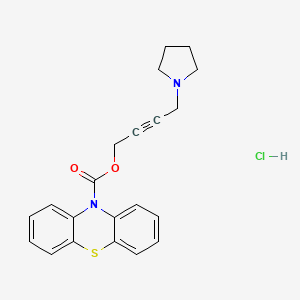
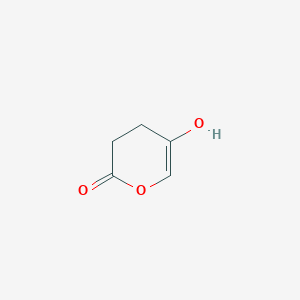
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)

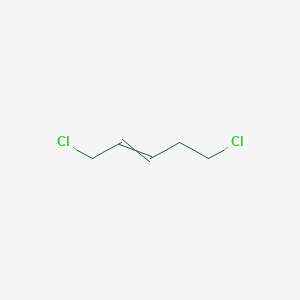
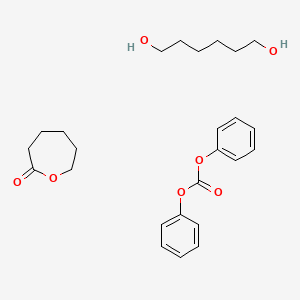
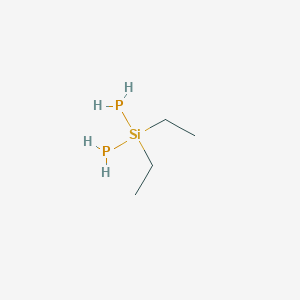
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

